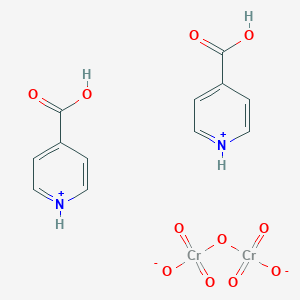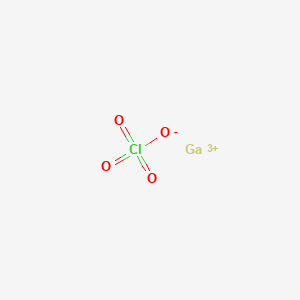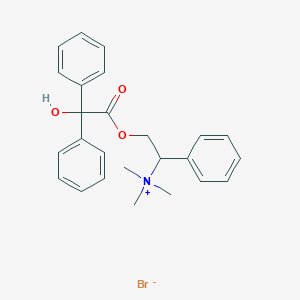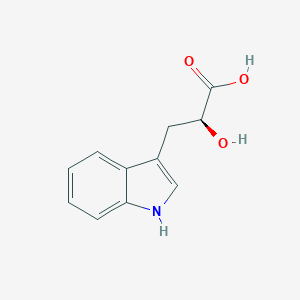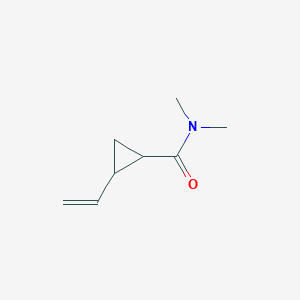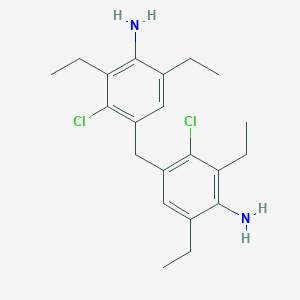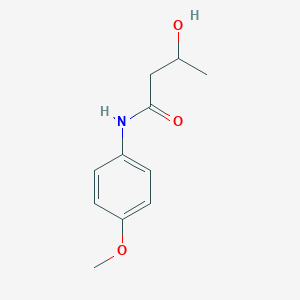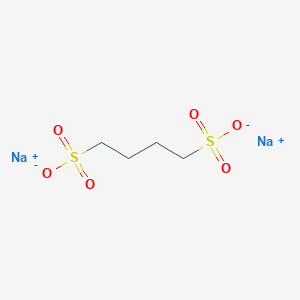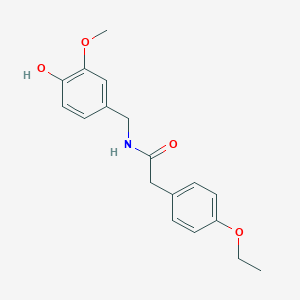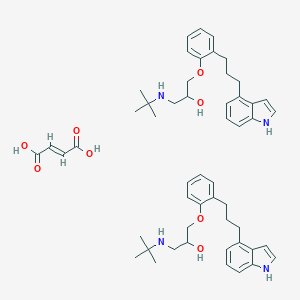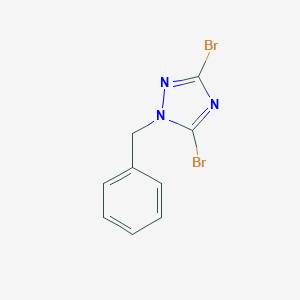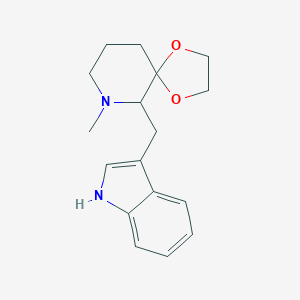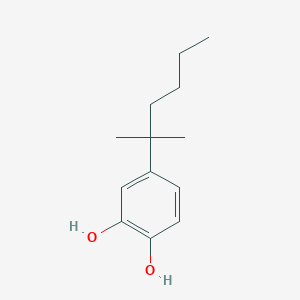
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as "Methylhexanamine" or "DMAA," is a synthetic compound that has been used as a dietary supplement and in pre-workout supplements. It is a sympathomimetic drug that has been used for its stimulant effects. The compound has been banned in many countries due to its potential health risks and lack of safety data.
Mécanisme D'action
DMAA works by stimulating the central nervous system, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. However, the exact mechanism of action is not fully understood, and more research is needed to fully understand the effects of DMAA on the body.
Effets Biochimiques Et Physiologiques
DMAA has been found to increase heart rate, blood pressure, and respiration rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of DMAA on the body are not fully understood, and more research is needed to determine its safety.
Avantages Et Limitations Des Expériences En Laboratoire
DMAA has been used in lab experiments as a stimulant and performance-enhancing drug. It has been found to increase endurance and focus in animal studies. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries. This limits its use in lab experiments, as it may not be a safe or ethical choice.
Orientations Futures
Future research on DMAA should focus on its safety and efficacy as a performance-enhancing drug. More studies are needed to fully understand the effects of DMAA on the body, and to determine whether it is a safe and effective choice for athletes. Additionally, research should focus on alternative compounds that may have similar effects without the potential health risks associated with DMAA.
Méthodes De Synthèse
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then reacted with benzaldehyde to form DMAA.
Applications De Recherche Scientifique
DMAA has been studied for its potential use as a performance-enhancing drug in athletes. It has been found to increase energy, focus, and endurance, and has been used as a stimulant in pre-workout supplements. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries.
Propriétés
Numéro CAS |
100186-17-2 |
|---|---|
Nom du produit |
4-(2-Methylhexan-2-yl)benzene-1,2-diol |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
Clé InChI |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Synonymes |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
